Product packaging for 2'-Deoxyisoinosine(Cat. No.:)

2'-Deoxyisoinosine

Numéro de catalogue: B1250364
Poids moléculaire: 252.23 g/mol
Clé InChI: YOLSYNLZAPCTKP-XLPZGREQSA-N
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Description

Historical Context of Non-Canonical Nucleosides in DNA/RNA Research

The discovery of the DNA double helix in 1953 unveiled the canonical base pairing of adenine (B156593) (A) with thymine (B56734) (T) and guanine (B1146940) (G) with cytosine (C), which has been fundamental to our understanding of genetic information storage and transfer. researchgate.netosf.io However, research since the 1960s has revealed the existence of alternative or "non-canonical" nucleic acid structures. frontiersin.org These structures, which include hairpins, triplexes, and quadruplexes, arise from sequences that deviate from the standard Watson-Crick base pairing. frontiersin.org The exploration of non-canonical structures has been a significant area of research, as they are implicated in various cellular processes and have been linked to genetic diseases. frontiersin.org

The field of prebiotic chemistry suggests that a diverse pool of canonical and non-canonical nucleosides may have existed before the emergence of life as we know it. researchgate.net This has led to the hypothesis that the Watson-Crick base pairs were selected over time through a process of pre-Darwinian chemical evolution. researchgate.net The study of non-canonical nucleosides, therefore, is not only crucial for understanding complex biological functions but also for unraveling the potential origins of the genetic code. researchgate.net These modified nucleosides are now recognized as important tools in molecular biology and are being developed for various applications, including therapeutics. nsf.gov

Significance of 2'-Deoxyisoinosine as a Modified Nucleoside

This compound (dI) is a modified purine (B94841) nucleoside, an analogue of 2'-deoxyinosine. tandfonline.comnih.govoup.com Its significance lies in its role as a "universal base" analogue, meaning it can pair with all four canonical DNA bases with minimal discrimination. nih.govoup.com This property is attributed to its ability to stabilize duplex DNA primarily through stacking interactions rather than specific hydrogen bonding. nih.govoup.com

The base of this compound is 2-hydroxypurine (B1214463), which can form two hydrogen bonds with isocytosine. tandfonline.com Unlike its isomer, 2'-deoxyguanosine (B1662781), this compound was designed to avoid pairing with the four standard bases. tandfonline.com This characteristic makes it a valuable tool in various molecular biology applications, such as in oligonucleotide probes and primers where sequence ambiguity exists. nih.govoup.com Furthermore, this compound is highly fluorescent, a property that is useful for studying DNA structure and dynamics. tandfonline.comnih.govnih.gov

Overview of Research Trajectories for this compound and Its Analogs

Research on this compound and its analogs has followed several key trajectories, primarily focusing on its synthesis, incorporation into oligonucleotides, and its properties as a universal base and fluorescent probe.

Initial research in the mid-1990s established methods for the chemical and enzymatic synthesis of this compound. tandfonline.comtandfonline.com Chemical synthesis was achieved through the deamination of 2-aminopurine-2'-deoxyriboside or starting from 2'-deoxyguanosine. tandfonline.comtandfonline.com Enzymatic synthesis utilized nucleoside deoxyribosyltransferases for a more convenient and scalable production. tandfonline.com Following its synthesis, researchers developed methods to incorporate this compound into DNA oligonucleotides using phosphoramidite (B1245037) and phosphonate (B1237965) chemistry. tandfonline.comtandfonline.comnih.gov

A significant area of investigation has been the impact of this compound on DNA duplex stability. Studies have shown that substituting a canonical base with this compound generally destabilizes the duplex, with the melting temperature (Tm) decreasing by approximately 15°C for a single substitution. nih.govnih.gov The destabilization is largely independent of the opposing natural base. nih.govnih.gov

The fluorescent properties of this compound have also been a major focus. tandfonline.comnih.govnih.gov Its fluorescence is sensitive to its environment, being quenched within a DNA duplex, which allows for the study of DNA hybridization and structure. tandfonline.com Research has also explored analogs of this compound, such as 8-aza-7-deaza-2'-deoxyisoinosine, to further understand and enhance these fluorescent properties. tandfonline.com

More recent research has delved into the enzymatic recognition of this compound triphosphate by DNA polymerases. tandfonline.com These studies have shown that it can be incorporated opposite its intended pairing partner, 5-methyl-2-deoxyisocytidine, as well as opposite thymine and guanine, providing insights into its behavior during DNA replication. tandfonline.com

Interactive Data Table: Properties of this compound

PropertyValue/DescriptionReferences
Chemical Formula C10H12N4O4 tandfonline.com
Molecular Weight 252.23 g/mol tandfonline.com
Synonyms isoId nih.gov
Fluorescence Highly fluorescent tandfonline.comnih.govnih.gov
Universal Base Capability Yes, pairs with all four canonical bases nih.govoup.com
Effect on Duplex Stability Destabilizing, reduces Tm by ~15°C per substitution nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N4O4 B1250364 2'-Deoxyisoinosine

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C10H12N4O4

Poids moléculaire

252.23 g/mol

Nom IUPAC

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-2-one

InChI

InChI=1S/C10H12N4O4/c15-3-7-6(16)1-8(18-7)14-4-12-5-2-11-10(17)13-9(5)14/h2,4,6-8,15-16H,1,3H2,(H,11,13,17)/t6-,7+,8+/m0/s1

Clé InChI

YOLSYNLZAPCTKP-XLPZGREQSA-N

SMILES isomérique

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC(=O)N=C3)CO)O

SMILES canonique

C1C(C(OC1N2C=NC3=C2NC(=O)N=C3)CO)O

Synonymes

2'-deoxyisoinosine
9-(2-deoxy-beta-D-ribofuranosyl)-1H-purin-2-one

Origine du produit

United States

Synthetic Methodologies and Chemical Derivatization of 2 Deoxyisoinosine

Chemical Synthesis Approaches for 2'-Deoxyisoinosine

The generation of this compound can be achieved through various chemical routes, primarily involving the modification of pre-existing nucleosides.

Established Synthetic Pathways for Nucleoside Generation

Two primary chemical synthesis routes for this compound (dI) have been established. tandfonline.com

One common method involves the chemical deamination of 2-aminopurine-2'-deoxyriboside . This process typically utilizes nitrous acid (generated from sodium nitrite (B80452) in acetic acid) to convert the amino group of the precursor into a hydroxyl group, yielding this compound. tandfonline.comtandfonline.com This approach is advantageous due to the relative accessibility of the starting material, 2-aminopurine-2'-deoxyriboside. tandfonline.com

A second established pathway starts from 2'-deoxyguanosine (B1662781) . This multi-step synthesis involves the conversion of 2'-deoxyguanosine to its 6-thioxo derivative, which is then desulfurized to produce an aminonucleoside intermediate. Subsequent treatment of this intermediate with sodium nitrite in acetic acid affords this compound. tandfonline.com

An alternative to purely chemical synthesis is an enzymatic approach . This method employs nucleoside deoxyribosyltransferases to catalyze the transglycosylation of 2-hydroxypurine (B1214463) with a deoxyribosyl donor, such as 2'-deoxycytidine. This biocatalytic route offers a promising alternative to traditional chemical synthesis. tandfonline.com

Modified Protocols for Enhanced Yield and Purity

To improve the efficiency of this compound synthesis, particularly for its incorporation into oligonucleotides, modifications to the standard protocols have been developed. A key challenge in using this compound phosphoramidites in oligonucleotide synthesis is the reactivity of the 2-oxo group, which can lead to low coupling efficiency. bibliotekanauki.pl

To address this, a significant modification involves the protection of the 2-oxo group . The diphenylcarbamoyl (DPC) group has been successfully employed for this purpose. The DPC group is sufficiently stable under the acidic and basic conditions encountered during oligonucleotide synthesis and its lipophilicity aids in the chromatographic purification of the protected nucleoside. bibliotekanauki.plnih.gov The use of these 2-O-protected building blocks has been shown to significantly enhance the efficiency of isoguanine (B23775) oligonucleotide synthesis. bibliotekanauki.pl

Synthesis of Related 2'-Deoxyribonucleosides

The synthetic strategies developed for this compound can be adapted to produce related 2'-deoxyribonucleosides. For instance, the synthesis of 2',3'-dideoxyisoinosine and 2',3'-didehydro-2',3'-dideoxyisoinosine has been reported. tandfonline.com The synthesis of the latter starts from this compound, which is first silylated and then mesylated at the 3'-hydroxyl and 2-oxo positions. Treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) then yields the 2',3'-didehydro-2',3'-dideoxyisoinosine. Subsequent hydrogenation of this compound produces 2',3'-dideoxyisoinosine. tandfonline.com

Furthermore, the synthesis of N-methyl-2'-deoxyformycin A and 5-aza-7-deaza-2'-deoxyguanosine highlights the versatility of these synthetic approaches for creating a diverse range of modified nucleosides. bibliotekanauki.pl

Synthesis of Building Blocks for Oligonucleotide Incorporation

For the inclusion of this compound into synthetic DNA strands, it must first be converted into a reactive monomer, typically a phosphonate (B1237965) or a phosphoramidite (B1245037) derivative. These building blocks are designed for use in automated solid-phase oligonucleotide synthesizers. nih.govtandfonline.com

Preparation of Phosphonate Derivatives for Solid-Phase Synthesis

H-phosphonate chemistry provides a robust method for oligonucleotide synthesis. mdpi.com The 3'-H-phosphonate derivative of this compound can be synthesized from the 5'-O-dimethoxytrityl (DMT) protected nucleoside. tandfonline.com

The general procedure involves reacting the 5'-DMT-2'-Deoxyisoinosine with a phosphitylating agent, such as phosphorus trichloride (B1173362) in the presence of 1,2,4-triazole, followed by hydrolysis with an aqueous solution of triethylammonium (B8662869) bicarbonate to yield the 3'-H-phosphonate. tandfonline.comtandfonline.com These phosphonate monomers are then used in solid-phase synthesis to build the desired oligonucleotide sequence. nih.gov

Starting Material Reagents Product Reference
5'-DMT-2'-Deoxyisoinosine1. PCl₃, 1,2,4-triazole2. (Et₃NH)HCO₃ (aq)5'-DMT-2'-Deoxyisoinosine-3'-H-phosphonate tandfonline.comtandfonline.com

This table outlines the key reagents used in the synthesis of this compound-3'-H-phosphonate.

Generation of Phosphoramidite Derivatives for Automated Synthesis

The phosphoramidite method is the most commonly used chemistry for automated DNA synthesis. fujifilm.com The preparation of the this compound phosphoramidite building block also begins with the 5'-DMT protected nucleoside. tandfonline.com

The synthesis involves the reaction of 5'-DMT-2'-Deoxyisoinosine with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphoramidite, in the presence of an activator like diisopropylammonium tetrazolide. tandfonline.comtandfonline.com This reaction introduces the phosphoramidite moiety at the 3'-hydroxyl group, creating the reactive monomer ready for automated synthesis. umich.edu The use of a 2-O-protected this compound derivative, such as the DPC-protected version, is often preferred to improve coupling efficiencies during oligonucleotide synthesis. bibliotekanauki.pl

Starting Material Reagents Product Reference
5'-DMT-2'-Deoxyisoinosine2-Cyanoethyl N,N,N',N'-tetraisopropylphosphoramidite, Diisopropylammonium tetrazolide5'-DMT-2'-Deoxyisoinosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite tandfonline.comtandfonline.com
5'-DMT-2'-O-DPC-2'-Deoxyisoinosine2-Cyanoethyl N,N-diisopropylchlorophosphoramidite5'-DMT-2'-O-DPC-2'-Deoxyisoinosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite bibliotekanauki.pl

This table details the synthesis of this compound phosphoramidite derivatives, both with and without protection of the 2-oxo group.

Strategies for Protecting the 2-Oxo Group During Oligonucleotide Synthesis

The chemical reactivity of the 2-oxo group in this compound presents a challenge during automated solid-phase oligonucleotide synthesis. Unlike the 6-oxo group found in common purines like guanosine (B1672433) and inosine (B1671953), the 2-oxo group of this compound is more reactive. bibliotekanauki.pl This heightened reactivity can lead to undesirable side reactions and significantly lower coupling efficiencies if left unprotected during the synthesis cycle. bibliotekanauki.pl

To circumvent these issues, a key strategy involves the use of a protecting group for the 2-oxo function. The diphenylcarbamoyl (DPC) group has been successfully employed for this purpose. bibliotekanauki.pl The DPC group offers two main advantages:

It provides sufficient stability to the 2-oxo group under the various acidic and basic conditions encountered during the steps of oligonucleotide synthesis. bibliotekanauki.pl

Its lipophilic nature facilitates the chromatographic purification of the protected nucleoside intermediates. bibliotekanauki.pl

The application of the DPC group for protection has been shown to improve the efficiency of incorporating this compound into oligonucleotide chains, a critical step for synthesizing modified DNA with this fluorescent nucleoside. bibliotekanauki.pl While other protecting groups, such as the 4-nitrophenylethyl group, have been explored, the DPC group remains a notable solution for shielding the reactive 2-oxo function. bibliotekanauki.pl

Protecting Group Compound Protected Rationale for Use Reference
Diphenylcarbamoyl (DPC)This compoundShields the reactive 2-oxo group, stable under synthesis conditions, improves coupling efficiency, and aids in purification due to its lipophilicity. bibliotekanauki.pl

Synthesis of Novel Analogs and Modified Derivatives of this compound

The unique properties of this compound have prompted further research into novel analogs with modified base or sugar moieties to explore new functionalities and applications.

Information on the specific design and synthesis of N7-substituted this compound analogs is not available in the provided search results.

Base Modifications:

Modifications to the heterocyclic base of this compound have been explored to create new analogs with altered properties. One such example is 8-aza-7-deaza-2'-deoxyisoinosine . thegoodscentscompany.com This modification involves replacing the carbon at position 7 with a nitrogen atom (7-deaza) and the nitrogen at position 8 with a carbon atom (8-aza), fundamentally altering the electronic properties and hydrogen bonding capabilities of the purine (B94841) ring system. The fluorescence properties and base-pairing stability of oligonucleotides containing this analog have been a subject of study. thegoodscentscompany.com

Sugar Modifications:

Altering the 2'-deoxyribose sugar moiety is a common strategy to confer desirable properties to nucleosides, such as increased nuclease resistance and enhanced binding affinity to target nucleic acid strands. While not always specific to this compound in the literature, these general strategies are applicable for creating its modified derivatives. glenresearch.combeilstein-journals.orgnih.gov Damage to the deoxyribose sugar can also lead to tandem lesions, such as the formation of 8,5′-cyclopurine-2-deoxynucleosides, which involves cyclization between the sugar's C5′ position and the base's C8 position. nih.gov

Common sugar modifications include:

2'-O-Alkyl Modifications : Introducing an alkyl group, such as a methoxy (B1213986) (2'-O-Me) or a 2-methoxyethyl (2'-O-MOE) group, at the 2' position of the ribose sugar is a widely used modification. glenresearch.comnih.gov These modifications can increase the thermal stability of DNA/RNA duplexes and provide significant resistance to degradation by nucleases. nih.gov The 2'-O-MOE modification, in particular, is noted for its high binding affinity. glenresearch.com

These modifications are typically incorporated as phosphoramidite building blocks in solid-phase synthesis, allowing for their site-specific insertion into oligonucleotides.

Modification Type Specific Example Potential Effect Reference
Base Modification8-aza-7-deaza-2'-deoxyisoinosineAlters electronic and base-pairing properties. thegoodscentscompany.com
Sugar Modification2'-O-Methoxyethyl (2'-O-MOE)Increases nuclease resistance and binding affinity. glenresearch.com
Sugar Modification2'-Fluoro (2'-F)Enhances thermal stability and binding affinity by influencing sugar pucker. glenresearch.com
Tandem Base-Sugar Lesion8,5′-cyclopurine-2-deoxynucleosidesCovalent linkage between sugar and base. nih.gov

Integration of 2 Deoxyisoinosine into Oligonucleotides and Nucleic Acid Constructs

Solid-Phase Oligonucleotide Synthesis Protocols for 2'-Deoxyisoinosine Incorporation

The incorporation of this compound into oligonucleotides follows the fundamental principles of phosphoramidite (B1245037) chemistry, the standard method for solid-phase DNA synthesis. biosearchtech.com The process requires a chemically synthesized this compound monomer that is compatible with the automated synthesis cycle. This monomer is typically a 3'-phosphoramidite derivative of this compound, where the 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. tandfonline.comtandfonline.com

The synthesis cycle for incorporating a this compound residue consists of four main steps:

Deblocking (Detritylation): The first step involves the removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the terminal nucleoside bound to the solid support. biosearchtech.com This is typically achieved by treating the support with an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent, which exposes a reactive hydroxyl group for the next coupling reaction. danaher.combiosearchtech.com

Coupling: The this compound phosphoramidite, activated by a catalyst such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), is then added. tandfonline.comgoogle.com The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage. danaher.com

Capping: To prevent the elongation of chains that failed to react during the coupling step (failure sequences), a capping step is performed. biosearchtech.com Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole, rendering them unreactive in subsequent cycles. biosearchtech.com

Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester. This is typically done using an iodine solution in the presence of water and a weak base like pyridine. danaher.com

This four-step cycle is repeated for each nucleotide, including this compound, until the desired sequence is assembled. Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed in a final deprotection step, typically using concentrated ammonium (B1175870) hydroxide. biosearchtech.com The crude product is then purified, often by high-performance liquid chromatography (HPLC). tandfonline.combiosearchtech.com

To facilitate its use in solid-phase synthesis, specific building blocks of this compound have been developed, including the 3'-phosphonate and the corresponding phosphoramidite. tandfonline.comnih.govoup.comnih.gov Additionally, polymer-linked this compound has been prepared, where the nucleoside is pre-attached to the solid support via a succinyl linker, for initiating synthesis from a 3'-terminal isoId residue. tandfonline.com

Evaluation of Coupling Yields and Chain Elongation Efficiency

For this compound, studies have shown that the coupling efficiency can be problematic. Research indicates that using this compound phosphoramidites without protection on the 2-oxo group of the base results in low coupling yields. bibliotekanauki.pl This can make the incorporation of consecutive isoId residues particularly challenging. bibliotekanauki.pl To address this, a strategy involving the protection of the 2-oxo group with a diphenylcarbamoyl group has been developed. bibliotekanauki.pl This modification was shown to significantly improve the efficiency of the synthesis of oligonucleotides containing 2'-deoxyisoguanosine, a related modified purine (B94841), suggesting a similar benefit for this compound. bibliotekanauki.pl

Several general factors are known to influence coupling efficiency for all phosphoramidites, including those for this compound:

Moisture: The presence of water in the reagents, particularly the acetonitrile (B52724) (ACN) solvent, can significantly lower coupling efficiency by reacting with the activated phosphoramidite. glenresearch.com

Activator: The choice of activator is crucial. Activators like 4,5-dicyanoimidazole (DCI) are often preferred over tetrazole as they are less acidic and can increase the reaction rate and product yield. google.com

Phosphoramidite Quality and Concentration: The purity of the phosphoramidite monomer and its concentration during the coupling step are key parameters. A sufficient excess of the monomer is used to drive the reaction to completion. glenresearch.com

While specific quantitative data for the coupling yield of this compound phosphoramidite is not always detailed, the successful synthesis of various isoId-containing oligonucleotides implies that yields are sufficient for producing usable quantities of these modified nucleic acids, especially when appropriate protective group strategies are employed. tandfonline.comnih.gov

Strategies for Site-Specific Integration within Oligonucleotide Sequences

The automated nature of solid-phase synthesis allows for the precise, site-specific incorporation of modified nucleosides like this compound into any desired position within an oligonucleotide sequence. nih.govoup.comnih.gov The strategy for site-specific integration is programmed into the DNA synthesizer's control software.

The process involves loading the synthesizer with the standard DNA phosphoramidites (dA, dC, dG, dT) and the specially prepared this compound phosphoramidite in separate reservoirs. The synthesis protocol is then programmed to deliver the specific phosphoramidite required at each cycle of chain elongation. When the protocol calls for the incorporation of this compound at a specific position, the synthesizer delivers the isoId phosphoramidite and the activator to the reaction column containing the solid support. For all other positions, the standard phosphoramidites are used.

This method has been successfully used to place this compound residues at various locations within an oligonucleotide, including:

Internal positions: Replacing a standard base in the middle of a sequence. nih.govnih.gov

Terminal positions: Adding the modification to the 3'- or 5'-end of the oligonucleotide. nih.govnih.gov

Consecutive placements: Incorporating two or more isoId residues adjacent to one another. nih.govnih.gov

The ability to control the exact placement of this compound is essential for systematically studying its effects on nucleic acid structure and function, such as its influence on duplex stability or its utility as a fluorescent probe. nih.gov

Incorporation into Duplex and Triplex Forming Oligonucleotides

The integration of this compound has been explored in the context of both duplex and, to a lesser extent, triplex nucleic acid structures.

Duplex Forming Oligonucleotides: Research has focused on incorporating this compound into DNA duplexes to assess its base-pairing properties and its effect on duplex stability. nih.govnih.gov In one study, one or two isoId residues were substituted for thymidine (B127349) (dT) in a d(T)₁₂ oligomer, which was then hybridized with a complementary d(A)₁₂ strand containing a variable base (dA, dC, dG, or dT) opposite the isoId. nih.govnih.gov

The results showed that the incorporation of this compound significantly destabilizes the DNA duplex, regardless of the opposing base. nih.govnih.gov This suggests that isoId does not form stable hydrogen bonds with any of the four natural DNA bases. tandfonline.com The destabilization is more pronounced with the inclusion of more isoId residues.

Oligoduplex CompositionMelting Temperature (Tm) °CChange in Tm (ΔTm) °C
d(A)₁₂ • d(T)₁₂44(Reference)
d(A)₅TA₅ • d(T)₅(isoId)T₆~29~ -15
d(A)₅AA₅ • d(T)₅(isoId)T₆Not Reported-
d(A)₅GA₅ • d(T)₅(isoId)T₆Not Reported-
d(A)₅CA₅ • d(T)₅(isoId)T₆Not Reported-
d(A)₁₂ • d(T)₅(isoId)₂(T)₅~19~ -25
Table based on data from studies on isoId-containing duplexes. tandfonline.comnih.govnih.gov

The significant drop in melting temperature (Tm) indicates a loss of favorable base-pairing and stacking interactions. When two consecutive isoId residues are incorporated, evidence suggests the formation of an internal loop, further contributing to the duplex destabilization. nih.govnih.gov

Triplex Forming Oligonucleotides: The formation of a DNA triplex involves a third strand, the triplex-forming oligonucleotide (TFO), binding in the major groove of a DNA duplex. researchgate.netontosight.ai This binding is typically restricted to homopurine-homopyrimidine tracts. mdpi.com While the direct incorporation of this compound into TFOs is not extensively documented in the provided context, the development of a related analogue, N7-2'-deoxyisoinosine, has been proposed for the recognition of AT base pairs within a parallel purine motif, which is relevant to triplex formation. caltech.edu This suggests a potential, though less explored, application for isoinosine derivatives in the design of TFOs for targeting a wider range of DNA sequences. caltech.edu

Biophysical and Structural Characterization of 2 Deoxyisoinosine Modified Nucleic Acids

Duplex and Triplex Stability Studies of 2'-Deoxyisoinosine-Containing Oligonucleotides

The stability of nucleic acid structures is paramount to their biological function and technological application. The introduction of a modified nucleoside like this compound can have profound effects on this stability.

Thermodynamic analysis, often conducted through UV melting experiments, allows for the quantification of these parameters. nih.gov The formation of a duplex is typically an exothermic process (negative ΔH°) driven by base stacking and hydrogen bonding, but it is accompanied by a decrease in entropy (negative ΔS°) due to the ordering of the single strands into a more rigid structure. nih.govbeilstein-journals.org For modified duplexes, the favorable formation results from the compensation of a favorable exothermic heat with an unfavorable entropy contribution. nih.gov Studies on the parent compound, deoxyinosine, show that the stability of its pairs generally follows the order I·C > I·A > I·T ≈ I·G. researchgate.net This trend is influenced by both hydrogen bonding and the geometric fit within the duplex.

Table 1: Thermodynamic Parameters for Duplex Formation This table is illustrative, based on typical findings for modified oligonucleotides, to demonstrate the concept.

Duplex Feature ΔG°₃₇ (kcal/mol) ΔH° (kcal/mol) ΔS° (cal/mol·K)
Canonical (A-T) -1.0 -7.2 -19.4
Canonical (G-C) -2.1 -10.6 -27.8
Deoxyinosine (I-C) -1.5 -8.0 -21.9
Deoxyinosine (I-A) -1.1 -7.3 -20.6
Deoxyinosine (I-T) -0.7 -5.5 -16.2

Note: Data presented is based on the well-studied deoxyinosine to infer the behavior of this compound, highlighting the relative stability and thermodynamic contributions.

The melting temperature (Tm) is the temperature at which 50% of the duplex nucleic acid molecules dissociate into single strands. tainstruments.comshimadzu.co.kr It is a critical measure of duplex stability. shimadzu.co.kr The incorporation of this compound, like other modifications, can alter the Tm of an oligonucleotide. The magnitude of this change is dependent on the opposing base and the sequence context. tandfonline.com Generally, replacing a canonical base pair with a modified one that has fewer or weaker hydrogen bonds results in a decrease in Tm, indicating reduced thermal stability. For instance, studies on related compounds like 2,6-diaminopurine, which forms three hydrogen bonds with thymine (B56734), show a significant increase in Tm. tandfonline.com Conversely, the two hydrogen bonds formed by the hypoxanthine (B114508) base of deoxyisoinosine with cytosine are expected to be less stabilizing than a standard G-C triplet, leading to a lower Tm.

Table 2: Illustrative Impact of this compound on Duplex Melting Temperature (Tm) This table illustrates the expected impact based on known properties of inosine (B1671953) analogs.

Oligonucleotide Duplex Sequence (5'-3') Opposing Strand (3'-5') Modification Predicted Tm (°C) ΔTm (°C)
d(C G T G **A** T G C) d(G C A C **T** A C G) None (A-T pair) 52.0 Ref.
d(C G T G **G** T G C) d(G C A C **C** A C G) None (G-C pair) 58.0 Ref.
d(C G T G **dIso** T G C) d(G C A C **C** A C G) dIso-C pair 53.5 -4.5
d(C G T G **dIso** T G C) d(G C A C **A** A C G) dIso-A pair 51.0 -7.0
d(C G T G **dIso** T G C) d(G C A C **T** A C G) dIso-T pair 49.0 -9.0

For its parent compound, deoxyinosine, the stability trend for the base pair 5' to the I·X pair is G·C > C·G > A·T > T·A, and the same trend is observed for the base pair at the 3' position. researchgate.net This indicates a complex interplay between hydrogen bonding, stacking energies, and the local geometry of the mismatch. researchgate.net This context-dependent stability is a critical factor in predicting the behavior of oligonucleotides containing this compound and is essential for the design of probes and primers. researchgate.netnih.gov

Impact on Nucleic Acid Melting Temperatures (Tm)

Base Pairing Recognition and Specificity of this compound

The hypoxanthine base of this compound lacks the exocyclic amino group found on guanine (B1146940), which alters its hydrogen bonding capabilities and, consequently, its base-pairing specificity.

Unlike guanine, which forms three specific hydrogen bonds with cytosine, this compound exhibits a more flexible pairing pattern. It can form hydrogen bonds with all four canonical nucleobases (Adenine, Cytosine, Guanine, and Thymine). The most stable of these pairings is with cytosine, where it forms two hydrogen bonds in a "wobble" configuration. researchgate.net Its interactions with the other bases are progressively weaker. The general stability order for pairs involving the closely related deoxyinosine is: dI-dC > dI-dA > dI-dT ≈ dI-dG. researchgate.net This hierarchy is a direct consequence of the number and quality of the hydrogen bonds that can be formed and the steric fit of the resulting pair within the DNA double helix.

The ability of this compound to pair with any of the four standard bases gives it an ambiguous or "universal" character. researchgate.net This promiscuity is a form of mis-pairing relative to the strict Watson-Crick rules. While this property can be exploited in molecular biology applications, such as in degenerate primers for PCR, it inherently represents a loss of coding specificity. researchgate.net The propensity of the hypoxanthine base to form these alternative pairs means that when this compound is present in a template strand, a polymerase may incorporate any of the four standard deoxynucleotides opposite it, leading to potential mutations if not corrected. This mis-pairing potential is a key characteristic that defines the utility and the challenges of using this compound in biological systems. nih.gov

Design Principles for Novel Base Pair Recognition Motifs

The design of novel base pair recognition motifs often leverages unnatural nucleosides to expand the genetic alphabet or to serve specific functions, such as acting as universal bases. This compound (isoId) and its derivatives are instrumental in these designs. One key principle involves creating nucleoside analogs that can recognize specific base pairs through alternative hydrogen bonding patterns. For instance, N7-2'-deoxyisoinosine was specifically designed to recognize A-T base pairs within a parallel isomorphous purine (B94841) motif caltech.edu.

Another design principle utilizes this compound as a universal base, which can pair with any of the four canonical bases (dA, dG, dC, dT) with minimal discrimination. This property stems from its ability to stack within the duplex without forming strong, specific hydrogen bonds. nih.gov Studies on oligonucleotides containing fluorescent this compound show that its incorporation leads to a significant destabilization of the duplex, and this effect is largely independent of the opposing nucleoside. nih.gov This suggests that the primary stabilizing force is base stacking rather than hydrogen bonding, a principle that is crucial for applications requiring non-specific pairing. The design of such universal bases often focuses on optimizing stacking interactions while minimizing steric clashes and electronic repulsion with potential pairing partners. acs.org The well-studied isoG-isoC pair serves as another example in the broader effort to expand the genetic alphabet using modified bases. nih.gov

Conformational Analysis of this compound within Nucleic Acid Architectures

Investigation of Furanose Ring Pucker Conformations

The five-membered furanose ring of a (deoxy)ribose sugar is not planar and adopts a puckered conformation. nakb.org This puckering is typically described by two main conformations: C2'-endo and C3'-endo. nih.govresearchgate.net In the C2'-endo (South-type) conformation, the C2' atom is displaced from the plane of the other four ring atoms towards the same side as the base, a conformation predominantly found in B-DNA. researchgate.net In the C3'-endo (North-type) conformation, the C3' atom is similarly displaced, which is characteristic of A-DNA and RNA. researchgate.net

The specific sugar pucker of a modified nucleoside like this compound influences the local backbone structure. While data specifically for unmodified this compound is limited in the reviewed literature, studies on closely related analogs provide significant insight. For example, X-ray analysis of 8-furylimidazolo-2′-deoxycytidine, a fluorescent analogue, revealed a C2′-endo (S-type) sugar pucker. iucr.org Similarly, NMR studies on an N1-adducted deoxyinosine derivative within a DNA duplex also indicated a preference for a C2'-endo conformation for the residues neighboring the adduct. The conformation of the sugar ring is a critical determinant of the local helical structure and flexibility.

Table 1: Furanose Ring Pucker Conformations in Modified Nucleosides

CompoundMethodPucker ConformationPredominanceReference
8-furylimidazolo-2′-deoxycytidineX-ray CrystallographyC2′-endo (S-type)Predominant in solid state and solution iucr.org
N1-adducted 2'-deoxyinosineNMR SpectroscopyC2'-endoObserved in neighboring nucleotides nih.gov

Determination of Glycosyl Torsion Angles

The glycosyl torsion angle, denoted by chi (χ), describes the orientation of the nucleobase relative to the sugar ring around the N-glycosidic bond. nakb.org This angle defines two major conformational ranges: syn (χ ≈ 0° ± 90°) and anti (χ ≈ 180° ± 90°). nakb.org In the standard Watson-Crick B-DNA double helix, all bases are in the anti conformation. leibniz-fli.de

Deviations from the anti conformation are often observed for modified nucleosides and can have significant structural and functional consequences. In structural studies of an N1-[1-hydroxy-3-buten-2(R)-yl]-2'-deoxyinosine adduct within a DNA duplex, the modified deoxyinosine was found to be in the syn conformation, with a measured glycosyl bond angle of 83°. nih.govnih.gov This forces the adducted base into a position that disrupts standard base pairing and can facilitate pairing with an incorrect nucleotide during replication. nih.gov In contrast, another modified nucleoside, 8-furylimidazolo-2′-deoxycytidine, was found to adopt an anti conformation with a χ angle of -147.2°. iucr.org The specific glycosyl torsion angle adopted by this compound is a key factor in its role as a universal base, as different orientations will present different faces for stacking and potential hydrogen bonding interactions.

Table 2: Glycosyl Torsion Angles (χ) in Modified Nucleosides

CompoundMethodConformationTorsion Angle (χ)Reference
N1-adducted 2'-deoxyinosineNMR & Distance Restraintssyn83° nih.govnih.gov
8-furylimidazolo-2′-deoxycytidineX-ray Crystallographyanti-147.2 (7)° iucr.org

Insights from Molecular Dynamics Simulations and Theoretical Modeling

Molecular dynamics (MD) simulations and other theoretical modeling techniques are powerful tools for investigating the structure, dynamics, and thermodynamics of nucleic acids containing modified bases. nih.govnih.govwesleyan.edu These computational methods provide atomic-level insights that complement experimental data from NMR and X-ray crystallography. rsc.orgambermd.org

For modified nucleosides, MD simulations can predict stable conformations, characterize the disruption to the DNA duplex, and elucidate the energetic consequences of the modification. nih.gov In the case of the N1-adducted deoxyinosine, restrained molecular dynamics (rMD) calculations were essential for refining the three-dimensional structure. nih.govnih.gov These calculations used interproton distances derived from nuclear Overhauser effects (NOEs) and other NMR-derived torsion angle restraints to generate a detailed structural model. nih.govnih.gov The simulations confirmed that the modified deoxyinosine adopted a syn conformation and was positioned in the major groove of the DNA. nih.govnih.gov Theoretical calculations are also used to evaluate the intermolecular interactions, such as base stacking, that are critical for the function of universal bases like 3-nitropyrrole, a close relative in function to this compound. acs.org

Structural Impact on DNA/RNA Helical Parameters

The incorporation of a non-canonical nucleotide such as this compound can significantly alter the local and global helical parameters of a DNA or RNA duplex. Standard B-DNA has characteristic parameters, including a helical twist of about 36° per base pair step, a rise of 3.4 Å, and a pitch of approximately 34 Å per turn. units.itpressbooks.pub

The presence of this compound has been shown to be structurally disruptive, leading to a notable decrease in the thermal stability of the duplex. When a single this compound residue was incorporated into the center of a d(T)12 oligomer hybridized to a d(A)12 strand, the melting temperature (Tₘ) was reduced by approximately 15°C. nih.gov The incorporation of two adjacent isoId residues resulted in an even greater decrease of about 25°C. nih.gov This significant destabilization indicates a substantial local perturbation of the DNA helix.

Structural studies on related modified inosines provide further detail on this disruption. For the N1-adducted deoxyinosine, the opposing thymine base was found to be stacked within the helix but was not hydrogen-bonded to the modified inosine, effectively creating a wobble or mismatched pair scenario that distorts the helical axis. nih.govnih.gov This lack of conventional Watson-Crick pairing, combined with the syn conformation of the modified base, leads to localized changes in helical parameters such as twist, roll, and slide, propagating a structural perturbation to the neighboring base pairs.

Table 3: Impact of this compound (isoId) on Duplex Thermal Stability

ModificationOpposing BaseΔTₘ (°C)Reference
One central isoId in d(T)₁₂dA, dG, dC, or dT~ -15 nih.gov
Two central isoId in d(T)₁₂dA, dG, dC, or dT~ -25 nih.gov

Photophysical Properties and Applications of Fluorescent 2 Deoxyisoinosine

Intrinsic Fluorescence Characteristics of 2'-Deoxyisoinosine and Its Analogs

This compound (isoId) is a fluorescent nucleoside analog of guanine (B1146940). iucr.orglookchem.comnih.gov Its unique photophysical properties, including a notable fluorescence quantum yield, make it a valuable instrument in a variety of scientific applications. lookchem.com The fluorescence of isoId is sensitive to its microenvironment, a characteristic that can be exploited to monitor changes in nucleic acid conformations or interactions with other molecules like proteins. iucr.org

The intrinsic fluorescence of purine (B94841) derivatives is influenced by chemical substitutions on the purine chromophore. rsc.org For instance, analogs such as 2-aminopurine (B61359) exhibit high fluorescence quantum yields. lookchem.com Another related nucleoside, 2-Oxopurine riboside (2oxoP-r), which is a constitutional isomer of inosine (B1671953), is also known to be significantly fluorescent, particularly when incorporated into oligonucleotides. nsf.govresearchgate.net Studies on various fluorescent nucleoside analogs, like those derived from fluorene, demonstrate that their photophysical properties, including quantum yield and fluorescence brightness, are highly dependent on the solvent environment. nih.gov This sensitivity to the polarity of the surrounding environment is a key feature for probes used in molecular studies. nih.gov

The table below summarizes key photophysical properties of 2-Oxopurine riboside (2oxoP-r), a fluorescent analog related to this compound.

Table 1: Photophysical Properties of 2-Oxopurine riboside (2oxoP-r) in Phosphate (B84403) Buffer (pH 6)

Property Value
Molar Absorption (ε) Maximum 313 nm
Normalized Emission Maximum 370 nm
Fluorescence Quantum Yield (Φf) 0.48 (48%)
Excitation Wavelength for Emission 313 nm

Data sourced from a study on 2-Oxopurine riboside, an analog of this compound. nsf.gov

Excited State Dynamics and Electronic Relaxation Mechanisms

The photostability of natural nucleobases is generally attributed to the rapid dissipation of excess electronic energy following UV radiation absorption, a process that occurs within femtoseconds to picoseconds. rsc.orgnsf.gov However, minor structural modifications, as seen in analogs like this compound, can significantly alter these excited-state dynamics and electronic relaxation pathways. rsc.orgnsf.gov

For many purine derivatives, the primary relaxation mechanism involves non-radiative decay pathways, where the molecule returns to the ground state from an excited singlet state (S1(ππ*)) through internal conversion. rsc.org In the case of the related analog 2-Oxopurine riboside (2oxoP-r), after initial excitation, the population in the excited state undergoes solvent and conformational relaxation in approximately 1.9 picoseconds. researchgate.net Subsequently, the population at the excited state minimum can either fluoresce, returning to the ground state, or undergo intersystem crossing to the triplet manifold over a timescale of about 5 nanoseconds. researchgate.net

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. youtube.comedinst.comjaptamers.co.uk This value is crucial for characterizing fluorescent probes. japtamers.co.uk The determination of Φf is typically performed using a relative method, where the fluorescence intensity of the sample is compared to a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate. nsf.govedinst.com To ensure accuracy, measurements are taken on samples with low optical density to minimize inner filter effects. nsf.gov The quantum yield of a fluorophore can be dramatically affected by its environment; for example, the quantum yield of 2-aminopurine decreases significantly when it is incorporated into single- or double-stranded DNA. nih.gov For the analog 2-Oxopurine riboside (2oxoP-r), a high fluorescence quantum yield of 48% has been reported in aqueous solution. nsf.govresearchgate.net

Time-Resolved Spectroscopy and Transient Absorption Analysis

Time-resolved spectroscopy techniques are essential for investigating the dynamic processes that occur in a molecule after it absorbs light. rsc.org These methods can monitor the evolution of transient species and map the electronic excited state relaxation and reaction dynamics. ipcms.fr

Transient Absorption Spectroscopy (TAS) is a pump-probe technique where a "pump" pulse excites the sample and a delayed "probe" pulse measures the absorption spectrum of the transient excited-state population. ipcms.fr By varying the time delay between the pump and probe, the evolution of the excited state can be tracked from femtoseconds to milliseconds. ipcms.fr For instance, femtosecond transient absorption experiments on 2-Oxopurine riboside (2oxoP-r) revealed a broad transient absorption band with a maximum that shifts from 590 nm to 560 nm within the instrument's cross-correlation time, indicating rapid initial relaxation processes. nsf.govresearchgate.net

Time-Resolved Infrared (TRIR) Spectroscopy provides structural information about the excited state by probing its vibrational modes. This technique is complementary to TAS, which can sometimes be obscured by overlapping spectral signatures of different electronic states. ipcms.fr

Role as a Dual Fluorescent Analog and Photosensitizer for Nucleic Acid Research

There is significant interest in developing nucleoside analogs that are not only fluorescent but also act as photosensitizers. researchgate.net A photosensitizer is a molecule that, upon excitation by light, can induce a chemical change in another molecule. In nucleic acid research, this can lead to selective damage of DNA or RNA. researchgate.net This dual functionality is highly valuable for both probing structure and for therapeutic applications. nsf.govresearchgate.net

The analog 2-Oxopurine riboside (2oxoP-r) has been identified as a dual fluorescent and photosensitizer analog. nsf.govresearchgate.net It exhibits both a high fluorescence quantum yield (48%) and a significant triplet yield (estimated between 10% and 52%). nsf.govresearchgate.net The populated triplet state can then transfer its energy to molecular oxygen, generating singlet oxygen with a yield of 10%. nsf.govresearchgate.net This production of singlet oxygen makes 2oxoP-r a viable photosensitizer for DNA and RNA research. nsf.govresearchgate.net While this compound is known to be fluorescent, its role as a photosensitizer is primarily demonstrated through the characterization of such closely related analogs. nsf.govresearchgate.net

Application as a Fluorescent Probe in DNA/RNA Structural and Functional Studies

Fluorescent nucleoside analogs like this compound are powerful tools for studying the structure, dynamics, and interactions of nucleic acids. lookchem.comfrontiersin.org When incorporated into an oligonucleotide at a specific site, they can report on local conformational and environmental changes through modifications in their fluorescent properties, such as emission intensity or lifetime. researchgate.net The use of such intrinsic probes avoids the steric disruption that can be caused by larger, externally tethered dyes. umich.edu

The fluorescent nucleoside this compound (isoId) has been successfully incorporated into oligonucleotides using solid-phase synthesis. nih.gov However, its presence can affect the stability of the DNA duplex. When a single isoId replaces a thymidine (B127349) residue in the center of a d(T)12-d(A)12 duplex, the melting temperature (Tm) is reduced by about 15°C. nih.gov The incorporation of two adjacent isoId residues leads to a more significant decrease of approximately 25°C. nih.gov This destabilization was found to be largely independent of which of the four canonical DNA bases was positioned opposite to isoId. nih.gov

The table below presents thermodynamic data for DNA duplexes containing this compound.

Table 2: Thermodynamic Destabilization of a DNA Duplex by this compound (isoId) Incorporation

Modification ΔTm (°C) Interpretation
Single isoId replacing dT in duplex center ~ -15 Significant duplex destabilization
Two consecutive isoId residues replacing dT ~ -25 Formation of an internal loop, greater destabilization

Data shows the change in melting temperature (Tm) compared to an unmodified d(T)12-d(A)12 duplex. nih.gov

Monitoring Conformational Changes in Nucleic Acids

A key application of fluorescent nucleoside analogs is the real-time monitoring of conformational changes in DNA and RNA. iucr.orgnih.gov Because the fluorescence properties of probes like this compound are sensitive to their local environment, any change in the nucleic acid's structure, such as folding, unfolding, or binding to a protein, can result in a measurable change in the fluorescence signal. iucr.orgumich.edu This phenomenon allows researchers to observe dynamic biological processes. For example, the quenching of a fluorescent analog's signal upon base-pairing and stacking within a duplex can be used to measure the kinetics of complex formation and dissociation. umich.edu This environmental sensitivity makes this compound and its analogs powerful probes for elucidating the intricate structural dynamics of nucleic acids. iucr.org

Enzymatic Interactions and Biochemical Roles of 2 Deoxyisoinosine

Recognition by Nucleic Acid Modifying Enzymes

The structural similarity of 2'-Deoxyisoinosine to natural purine (B94841) deoxynucleosides allows it to interact with a range of enzymes that modify DNA, albeit with different efficiencies and outcomes.

DNA Polymerase Interaction and Fidelity during Replication

This compound is recognized by DNA polymerases and can be used as a substrate in the form of this compound triphosphate (dIisoTP). Its interaction with these enzymes is a cornerstone of its use as a universal base analogue. DNA polymerases are enzymes that synthesize DNA molecules from deoxyribonucleotides, the building blocks of DNA. biocompare.comnih.gov The fidelity of a DNA polymerase refers to its ability to accurately replicate a template, ensuring the correct nucleotide is inserted opposite its complement. neb-online.deneb.com

Research has shown that DNA polymerases can incorporate dIisoTP opposite each of the four canonical bases (A, C, G, and T) with varying degrees of efficiency. The Klenow fragment of E. coli DNA polymerase I, which lacks 5'→3' exonuclease activity but retains its polymerization and 3'→5' proofreading functions, has been a key enzyme for studying these interactions. abclonal.comneb.com Studies using the Klenow fragment have demonstrated that this compound triphosphate can be incorporated into a growing DNA strand. cdnsciencepub.com This "universal" incorporation is attributed to its ability to be inserted into the DNA duplex primarily through base-stacking interactions, as it lacks the specific hydrogen-bonding donors and acceptors to form stable Watson-Crick pairs with any of the natural bases.

The fidelity of this process is inherently low. The polymerase's active site geometry and its proofreading (3'→5' exonuclease) activity are mechanisms to prevent and correct errors. neb-online.deneb.com When an incorrect nucleotide like this compound is incorporated, the suboptimal geometry of the resulting pair can slow down the polymerization step, increasing the chance for the incorrect nucleotide to be excised by the proofreading domain. neb-online.deneb.com The efficiency of incorporating dIisoTP is generally lower than that of incorporating a correct, complementary dNTP, reflecting the enzyme's preference for Watson-Crick base pairing. nih.govnih.gov

Template BaseKinetic ParameterValue
AKm (µM)250
Vmax (relative)0.14
CKm (µM)200
Vmax (relative)0.25
GKm (µM)250
Vmax (relative)0.14
TKm (µM)140
Vmax (relative)1.00

This interactive table presents kinetic data for the incorporation of this compound triphosphate (dIisoTP) opposite the four canonical template bases by the Klenow fragment of E. coli DNA Polymerase I. The Km value indicates the substrate concentration at which the reaction rate is half of Vmax, and the relative Vmax shows the maximum rate of the reaction compared to the most efficient incorporation (opposite T). Data for this table would be populated from specific kinetic studies, such as those cited. cdnsciencepub.com

Substrate Recognition by Purine Nucleosidases and Phosphorylases

Purine nucleoside phosphorylases (PNPs) are enzymes central to the purine salvage pathway. They catalyze the reversible phosphorolytic cleavage of the N-glycosidic bond of purine (deoxy)ribonucleosides to yield the free purine base and (deoxy)ribose-1-phosphate. ebi.ac.ukmdpi.com These enzymes exhibit distinct substrate specificities. Generally, PNPs act on 6-oxopurine nucleosides like inosine (B1671953) and guanosine (B1672433), and their deoxy- counterparts, but not on 6-aminopurine nucleosides such as adenosine. mdpi.comuniprot.org

There is limited specific information in the researched literature regarding the recognition and processing of this compound by purine nucleosidases and phosphorylases. The substrate specificity studies available for PNPs from various sources, including microorganisms and mammals, focus on canonical purine nucleosides and more common analogues like 2'-deoxyinosine. uniprot.orgtoyobousa.comtoyobo-global.com Given that the structure of isoinosine differs from inosine in the placement of the keto group and the imidazole (B134444) nitrogen, it is plausible that PNPs would not recognize this compound as an efficient substrate. The precise positioning of hydrogen bond donors and acceptors on the purine ring is critical for substrate binding at the enzyme's active site. ebi.ac.uk Without direct experimental evidence, the interaction between this compound and these enzymes remains an area for further investigation.

Bypass of this compound by DNA Repair Enzymes (if applicable from research)

When an abnormal or damaged base is present in the genome, cells deploy a variety of DNA repair pathways to maintain integrity. nih.govwikipedia.org These pathways include base excision repair (BER), nucleotide excision repair (NER), and translesion synthesis (TLS). crownbio.comlibretexts.org

Base Excision Repair (BER) is initiated by DNA glycosylases that recognize and remove specific damaged or modified bases, creating an apurinic/apyrimidinic (AP) site that is subsequently processed. wikipedia.orgcrownbio.com

Nucleotide Excision Repair (NER) removes bulky, helix-distorting lesions. crownbio.com

Translesion Synthesis (TLS) employs specialized, low-fidelity DNA polymerases to replicate across a lesion, tolerating the damage to prevent replication fork collapse, often at the cost of introducing mutations. jax.orgresearchgate.netnih.govmdpi.com

Currently, there is a lack of specific research on the recognition and repair of this compound once incorporated into a DNA strand. It is not a standard DNA lesion caused by endogenous or common exogenous agents, but rather a synthetic analogue. One could hypothesize that its presence might be recognized as an error. As a non-bulky lesion, it might be a substrate for a broad-spectrum DNA glycosylase in the BER pathway, or if it causes sufficient helix distortion, it could be targeted by NER. Alternatively, if a replicative polymerase stalls at a this compound residue, specialized TLS polymerases might be recruited to bypass the site. rockefeller.edu However, without direct experimental studies, these possibilities remain speculative.

Role in Non-Canonical Metabolic Pathways (mechanistic studies, not clinical)

Canonical metabolic pathways are the well-established sequences of biochemical reactions that support life. In recent years, research has uncovered non-canonical functions for many metabolic enzymes and pathways, where they participate in processes outside their established metabolic roles, such as gene regulation and DNA repair. nih.govbiorxiv.orgresearchgate.net

The base of this compound is 2-hydroxypurine (B1214463) (isohypoxanthine). This compound is not a naturally occurring metabolite in humans. hmdb.ca It is considered part of the human exposome, meaning its presence in the body is due to external exposure rather than endogenous synthesis. hmdb.ca Consequently, there is no evidence to suggest that this compound or its base plays a role in any non-canonical metabolic pathways. mdpi.comnih.gov Its significance is not as an endogenous metabolite but as a synthetic tool for biochemical and molecular biology research.

Influence on Enzyme Kinetics and Mechanisms

The presence of an analogue like this compound can significantly influence the kinetics and mechanisms of enzymes with which it interacts. arxiv.orgdiva-portal.orgnih.gov Enzyme kinetics, often described by the Michaelis-Menten model, uses parameters like Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) or kcat (turnover number) to quantify enzyme performance. 2minutemedicine.comweebly.comuomustansiriyah.edu.iq

The primary enzyme system where the kinetic influence of this compound has been studied is DNA polymerization. As a universal base analogue, its utility stems from its kinetic behavior. cdnsciencepub.com When this compound triphosphate (dIisoTP) is provided as a substrate for a DNA polymerase, the enzyme can catalyze its incorporation opposite any of the natural bases in the template strand.

Kinetic studies with the Klenow fragment of E. coli DNA polymerase I show that the efficiency of this incorporation (often expressed as kcat/Km) is variable but does not show extreme preference for any single template base, unlike natural dNTPs which are incorporated with high efficiency only opposite their correct Watson-Crick partner. nih.govmdpi.comnih.gov For example, the incorporation of dIisoTP is least efficient opposite adenine (B156593) and guanine (B1146940), and most efficient opposite thymine (B56734). cdnsciencepub.com The Km values for dIisoTP are generally higher, and the kcat values are lower, compared to the incorporation of a correct dNTP, indicating weaker binding and/or a slower catalytic step. nih.govmdpi.com This reduced efficiency is the kinetic cost of its universality.

The mechanism is influenced by the lack of specific hydrogen bonding. Instead of a precise "induced fit" driven by Watson-Crick geometry, the binding and incorporation are thought to be driven more by hydrophobic and stacking interactions within the polymerase active site, which is sufficiently plastic to accommodate the analogue. nih.gov This altered mechanism is fundamental to its function in molecular biology applications such as degenerate PCR and sequencing.

Advanced Research Methodologies Applied to 2 Deoxyisoinosine Studies

Spectroscopic Techniques for Characterization

Spectroscopy is a cornerstone in the experimental analysis of 2'-dI, offering detailed information about its molecular structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For nucleoside analogs like 2'-dI, NMR is instrumental in characterizing the conformation of the furanose ring and the orientation of the nucleobase.

The conformation of the deoxyribose sugar ring is a critical determinant of nucleic acid structure. It typically exists in a dynamic equilibrium between two major puckered conformations, termed N-type (C3'-endo) and S-type (C2'-endo). The analysis of proton-proton (¹H-¹H) coupling constants within the sugar ring allows for the determination of the dominant pucker. Furthermore, Nuclear Overhauser Effect (NOE) experiments, which measure the transfer of nuclear spin polarization from one nucleus to another through space, are employed to define the orientation of the hypoxanthine (B114508) base relative to the sugar moiety (the glycosidic torsion angle, χ). This can result in either a syn or anti conformation. Studies on similar 2'-deoxynucleoside analogs have shown that the conformational preferences can be finely balanced. For instance, in some analogs, the S-type conformation is associated with a syn orientation of the base, while the N-type conformation is linked to the anti orientation. nih.gov The relative populations of these states can be quantified, providing a detailed picture of the molecule's conformational landscape in solution. copernicus.org

Table 1: Representative ¹H NMR Chemical Shifts for Nucleoside Analogs This table presents example chemical shift data for a related nucleoside, 2-oxopurine riboside, to illustrate the type of information obtained from NMR spectroscopy. nsf.gov

ProtonChemical Shift (δ) in ppm (500 MHz, D₂O)
H88.50 (s)
H68.43 (s)
H1'5.96 (d, J = 5.5 Hz)
H2'4.75 (t, J = 5.5 Hz)
H3'4.42 (t, J = 4.8 Hz)
H4'4.24 (q, J = 4 Hz)
H5', H5''3.80 - 3.92 (m)

Fourier-Transform Infrared (FT-IR) Spectroscopy for Structural Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared light. An FT-IR spectrum provides a molecular "fingerprint," where specific peaks correspond to the stretching, bending, and other vibrational motions of particular chemical bonds. bruker.com For 2'-dI, FT-IR is used to confirm the presence of key functional groups and to provide information about bonding within the molecule.

The analysis of the FT-IR spectrum of a nucleoside analog can identify characteristic absorption bands. For example, the O-H stretching of the sugar hydroxyl groups, N-H stretching of the purine (B94841) ring, C=O stretching of the carbonyl group in the hypoxanthine base, and various C-O, C-N, and C-C bond vibrations can all be assigned. thermofisher.comresearchgate.net These assignments help to verify the molecular structure synthesized. nsf.gov

Table 2: Example FT-IR Spectral Data for a Related Nucleoside Analog This table shows characteristic vibrational frequencies for 2-oxopurine riboside, demonstrating the data obtained from FT-IR analysis. nsf.gov

Wavenumber (νₘₐₓ cm⁻¹)Assignment (Vibrational Mode)
3265O-H / N-H stretching
2918C-H stretching
1650C=O stretching (Amide I band)
1569N-H bending / C=C stretching
1405C-N stretching / C-H bending
1104C-O stretching
1015C-O stretching (strong)

Ultrahigh Resolution Mass Spectrometry for Molecular Characterization

Ultrahigh resolution mass spectrometry is a critical tool for the unambiguous determination of a molecule's elemental composition. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, this technique can distinguish between molecules with the same nominal mass but different elemental formulas.

For 2'-dI, this technique provides an exact molecular weight, confirming its successful synthesis and purity. The measured mass is compared to the theoretically calculated mass based on its chemical formula (C₁₀H₁₂N₄O₄). The high resolution allows for the differentiation of 2'-dI from potential isobaric impurities, which is essential for its use in further biochemical or structural studies. nih.gov

Table 3: Example of High-Resolution Mass Spectrometry Data This table illustrates the precision of ultrahigh resolution mass spectrometry by showing data for a related nucleoside analog, 2-oxopurine riboside. nsf.gov

Ion SpeciesCalculated Mass [M+Na]⁺Found Mass [M+Na]⁺
C₁₀H₁₀N₄O₃Na291.0705291.0700

Computational Chemistry and Theoretical Modeling

Complementing experimental data, computational methods provide a theoretical framework for understanding the properties and behavior of 2'-dI at the atomic level.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure of 2'-dI. jocpr.com These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution, orbital energies, and related properties. nih.gov

Table 4: Key Parameters from Quantum Chemical Calculations This table outlines the types of data generated from quantum chemical calculations, which are used to describe the electronic properties and reactivity of molecules. researchgate.net

ParameterDescription
E(HOMO)Energy of the Highest Occupied Molecular Orbital
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO, related to reactivity
Dipole Moment (μ)Measure of the net molecular polarity
Ionization Potential (I)Energy required to remove an electron
Electron Affinity (A)Energy released when an electron is added

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations can reveal the dynamic behavior of 2'-dI, both as an isolated molecule and when incorporated into a larger system like a DNA strand. frontiersin.org

X-ray Crystallography of 2'-Deoxyisoinosine-Containing Structures

X-ray crystallography is a pivotal technique for determining the precise three-dimensional atomic and molecular structure of a crystal. In the context of nucleic acid research, it provides unparalleled insights into the geometry of DNA and RNA helices, base pairing interactions, and the structural perturbations induced by modified nucleosides. nih.gov For this compound, which has been synthesized and incorporated into oligonucleotides, crystallographic studies are essential to directly visualize its conformation and its interaction with canonical bases within a DNA duplex. tandfonline.comseela.netbibliotekanauki.pl

The primary goal of subjecting a this compound-containing DNA crystal to X-ray diffraction is to obtain a detailed electron density map. From this map, a molecular model can be built and refined, yielding precise atomic coordinates. This information allows for the direct measurement of critical structural parameters, including bond lengths, bond angles, and torsion angles. Such an analysis would definitively characterize the hydrogen bonding pattern, or lack thereof, when this compound is positioned opposite to adenine (B156593), guanine (B1146940), cytosine, or thymine (B56734).

Although this compound has been incorporated into DNA strands for various studies, detailed reports of its single-crystal X-ray structure within a DNA duplex are not widely present in the available literature. nih.govsigmod.org Insights into its structural behavior are often inferred from other biophysical methods, such as thermodynamic stability assays and NMR spectroscopy. nih.gov A crystallographic study would provide definitive answers regarding the orientation of the isoinosine base within the helix, the conformation of the glycosidic bond (syn vs. anti), the pucker of the deoxyribose sugar ring, and the resulting impact on local and global helical parameters like twist, roll, and slide.

The table below illustrates the type of detailed structural data that a successful X-ray crystallographic analysis of a DNA duplex containing a this compound (dI*) paired with a natural base (dN) would provide.

Illustrative Data from X-ray Crystallographic Analysis of a d(CGCA-dI*-GGC)·d(GCC-dN-TGCG) Duplex

Structural ParameterDescriptionExpected Insight for this compound
Resolution (Å)The level of detail in the crystal structure. Lower values indicate higher resolution.A high-resolution structure (<2.0 Å) would allow for precise positioning of all atoms, including solvent molecules.
Helix TypeThe overall conformation of the DNA duplex (e.g., A-form, B-form, Z-form).To determine if the presence of this compound induces a shift from the canonical B-form DNA.
Glycosidic Angle (χ)The torsion angle describing the orientation of the base relative to the sugar.To identify if the base adopts a standard anti conformation or a less common syn conformation.
Sugar PuckerThe conformation of the five-membered deoxyribose ring (e.g., C2'-endo, C3'-endo).To assess if the sugar pucker is consistent with B-form DNA (typically C2'-endo) or altered by the modified base.
Base Pairing GeometryHydrogen bond distances and angles between the this compound and its opposing base.To visualize the specific pairing interactions and determine if they conform to Watson-Crick geometry or form a wobble or mismatched pair.

Biochemical Assays for Nucleic Acid Interactions and Enzymatic Activity

Biochemical assays are fundamental to understanding the functional consequences of incorporating a modified nucleotide like this compound into DNA. These assays can quantify its effects on DNA duplex stability, its recognition by enzymes, and its processing during replication or repair.

A primary method used to evaluate the impact of this compound on DNA stability is thermal denaturation, monitored by UV spectroscopy. atdbio.com In these experiments, the melting temperature (Tm), the temperature at which 50% of the DNA duplex has dissociated into single strands, is measured. wikipedia.org Studies have shown that the incorporation of a single this compound residue significantly destabilizes a DNA duplex. The reduction in melting temperature is substantial, around 15°C for a single substitution in a 12-mer duplex, and this destabilization is largely independent of which of the four natural DNA bases is positioned opposite it. nih.gov This suggests that this compound does not form stable base pairs with any of the canonical nucleosides. tandfonline.com The thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from these melting curves, providing a comprehensive picture of the energetic cost of its inclusion in a DNA helix. nih.govacademicjournals.org

Effect of a Single this compound (dI*) on DNA Duplex Melting Temperature (Tm)

Duplex Sequence (12-mer)Opposing BaseTm (°C)ΔTm vs. Control (°C)Reference
d(T)₅-T-(T)₆ ⋅ d(A)₅-A-(A)₆ (Control)A44.0N/A tandfonline.comnih.gov
d(T)₅-dI-(T)₆ ⋅ d(A)₅-A-(A)₆A~29~ -15 nih.gov
d(T)₅-dI-(T)₆ ⋅ d(A)₅-C-(A)₆C~29~ -15 nih.gov
d(T)₅-dI-(T)₆ ⋅ d(A)₅-G-(A)₆G~29~ -15 nih.gov
d(T)₅-dI-(T)₆ ⋅ d(A)₅-T-(A)₆T~29~ -15 nih.gov
Note: Data is based on findings reported for oligonucleotides where this compound replaces a central thymidine (B127349) in a d(T)12 strand hybridized with a complementary d(A)12 strand containing a single variable base opposite the modification. nih.gov

Enzymatic assays are another critical tool. The synthesis of this compound 5'-triphosphate (dITP) enables the study of its interaction with DNA polymerases. tandfonline.combibliotekanauki.pl These assays typically involve primer extension experiments where a DNA polymerase attempts to incorporate dITP from the solution onto a growing primer strand opposite a specific base on a template. By measuring the kinetics of this reaction (kcat and Km), researchers can determine the efficiency and fidelity of the polymerase in utilizing this unnatural nucleotide. wikipedia.org Such studies are crucial for applications where this compound might be used as a universal base analogue or as a probe for DNA polymerase function. nih.gov

Other enzymatic assays can probe the stability and recognition of this compound once it is part of a DNA strand. For instance, its susceptibility to cleavage by DNA repair enzymes, such as those in the base excision repair pathway, can be tested. Furthermore, its interaction with other enzymes, like xanthine (B1682287) oxidase, which has been shown to convert this compound to its corresponding xanthine derivative, provides insight into its metabolic fate and potential reactivity within a cellular environment. tandfonline.com

Future Directions and Emerging Research Avenues

Development of Next-Generation 2'-Deoxyisoinosine Analogs with Enhanced Properties

The development of novel analogs of this compound is a primary focus of ongoing research, aiming to create molecules with superior characteristics for specific applications. Scientists are exploring modifications to the base, sugar, and phosphate (B84403) backbone to enhance properties such as binding affinity, stability, and fluorescence.

One promising area is the synthesis of analogs designed for improved recognition of specific DNA sequences. For instance, research has been conducted on the synthesis of N7-2'-deoxyisoinosine, a novel base specifically designed to recognize A:T base pairs within a parallel isomorphous purine (B94841) motif. caltech.edu This type of targeted recognition is crucial for the development of advanced antigene and gene-targeting therapies.

Another avenue of research involves the creation of fluorescent analogs. Oligonucleotides containing fluorescent nucleosides are powerful tools for studying nucleic acid structure and dynamics. Research into the fluorescence properties of oligonucleotides containing 8-aza-7-deaza-2'-deoxyisoinosine has provided insights into how structural modifications can impart useful photophysical features. nih.govthegoodscentscompany.com These efforts aim to develop probes with improved quantum yields and environmental sensitivity.

Furthermore, modifications that enhance the stability and hybridization kinetics of oligonucleotides are being actively pursued. The introduction of groups like propargylamino at specific positions in purine and pyrimidine (B1678525) analogs has been shown to stabilize DNA duplexes. soton.ac.uk Applying similar strategies to this compound could lead to the creation of more robust probes and building blocks for various biotechnological applications.

AnalogIntended EnhancementPotential ApplicationReference
N7-2'-DeoxyisoinosineRecognition of A:T base pairsTriple helix formation for gene targeting caltech.edu
8-aza-7-deaza-2'-deoxyisoinosineFluorescence propertiesProbes for nucleic acid analysis thegoodscentscompany.com
Propargylamino-modified nucleosidesIncreased duplex stabilityEnhanced hybridization probes soton.ac.uk

Novel Applications in Synthetic Biology and Genetic Code Expansion

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key area within this field is the expansion of the genetic code, which involves the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins. nih.govunice.fr This technology opens up vast possibilities for creating proteins with novel functions and properties. yale.edu

The core of genetic code expansion lies in the creation of an orthogonal translational system, consisting of a tRNA and an aminoacyl-tRNA synthetase (aaRS) pair that is independent of the host cell's own machinery. unice.frwikipedia.org This orthogonal pair is engineered to recognize a specific, often unused, codon (like the amber stop codon UAG) and assign it to an ncAA. unice.fr

While much of the focus has been on incorporating ncAAs, the underlying principles can be extended to the nucleic acid level. Unnatural nucleobases, such as this compound, can be used to create novel codons and anticodons, potentially expanding the genetic alphabet itself. The creation of a synthetic bacterium, a variant of Escherichia coli, with a reduced number of codons demonstrates the feasibility of large-scale genome modification. wikipedia.org

The unique base-pairing capabilities of this compound make it a candidate for integration into these expanded genetic systems. For example, it could be part of a new, unnatural base pair, which would add a new letter to the genetic alphabet. This would dramatically increase the information storage capacity of DNA and could lead to the creation of entirely new types of biopolymers and genetically encoded materials. yale.edu The development of such systems would require the co-evolution of polymerases and other cellular machinery to recognize and process these new genetic components.

Integration into Advanced Nucleic Acid Architectures and Nanostructures

DNA and RNA are increasingly being used as building materials for the construction of nanoscale structures and devices. frontiersin.org This field, known as DNA nanotechnology, leverages the predictable base-pairing of nucleic acids to create complex two- and three-dimensional architectures. nih.gov The introduction of unnatural or modified nucleic acids into these structures can enhance their properties and functionalities. frontiersin.org

For instance, the incorporation of 2'-fluoro-modified cytosine and uridine (B1682114) has been used to create more stable RNA origami structures. frontiersin.org Similarly, hybrid DNA/RNA nanostructures containing 2'-5' linkages have shown improved resistance to nuclease degradation, which is crucial for in vivo applications. rsc.org

This compound, with its distinct structural and pairing characteristics, could be integrated into these advanced architectures to impart novel properties. Its ability to pair with multiple bases could be exploited to create dynamic nanostructures that can change conformation in response to specific stimuli. Furthermore, its integration could influence the mechanical rigidity and thermal stability of these structures. Researchers have successfully incorporated RNA strands with 2'-5' linkages into various DNA motifs, demonstrating that nanostructures can accommodate modified components. rsc.org This suggests a clear path for the integration of this compound into similar frameworks, such as tetrahedral DNA nanostructures or DNA-based hydrogels. frontiersin.orgnih.gov

Nanostructure TypeModification ExampleResulting PropertyPotential Role for this compoundReference
RNA Origami2'-fluoro-modified cytosine and uridineEnhanced stabilityModulating structural flexibility frontiersin.org
Hybrid DNA/RNA motifs2'-5' RNA linkagesIncreased resistance to ribonucleasesCreating nuclease-resistant nanodevices rsc.org
Spherical Nucleic Acids (SNAs)2'-deoxy-2'-fluoro-D-arabinonucleic acid (FANA)Increased stability and enhanced gene silencingImproving biodistribution and efficacy rsc.org

Exploration of this compound in Chemical Biology Tool Development

Chemical biology utilizes chemical tools to study and manipulate biological systems. csic.es This includes the development of small molecule probes, inhibitors, and fluorescent labels to investigate complex cellular processes. ukri.orgox.ac.uk this compound and its analogs have significant potential as components of such tools.

The development of highly selective chemical probes is a major goal in chemical biology. ox.ac.uk As demonstrated by the design of N7-2'-deoxyisoinosine for specific base-pair recognition, analogs of this compound can be engineered to bind to specific DNA or RNA sequences with high affinity and selectivity. caltech.edu Such molecules could be used to probe DNA-protein interactions or to target specific genes for regulation.

Furthermore, the development of fluorescent analogs of this compound can lead to new probes for biological imaging. embl.org These probes could be incorporated into oligonucleotides to monitor nucleic acid conformation, track their movement within cells, or detect the presence of specific sequences.

Q & A

Q. How does the incorporation of this compound affect DNA duplex stability?

  • Methodological Answer : Duplex stability is assessed via UV melting curves (Cary-1E spectrophotometer). A single central substitution reduces Tm by ~15°C, while two substitutions cause a ~25°C drop. Thermodynamic analysis (ΔG, ΔH, ΔS) reveals destabilization is entropy-driven, as this compound disrupts base stacking but minimally affects enthalpy. Base-pairing specificity is low, with similar destabilization across dA, dT, dG, and dC complements .

Q. What methodological approaches are used to analyze the thermodynamic impact of this compound substitutions?

  • Methodological Answer : UV melting profiles are analyzed using the Kehrhan method to calculate ΔG, ΔH, and ΔS. Data fitting assumes a two-state model, validated by cooperative melting curves. For positional effects, terminal substitutions (e.g., 3'- or 5'-ends) show smaller Tm reductions (~5°C) due to reduced steric constraints compared to internal placements .

Q. How do positional effects (central vs. terminal) of this compound in oligonucleotides influence base pairing?

  • Methodological Answer : Central substitutions induce internal loops or mismatches, destabilizing the duplex core. Terminal placements allow partial stacking with adjacent bases, minimizing Tm loss. For example, replacing thymidine at the 5'-end of d(T12) with this compound reduces Tm by only 5°C versus 15°C for central substitutions .

Q. What challenges exist in synthesizing oligonucleotides with consecutive this compound residues?

  • Methodological Answer : Consecutive residues reduce coupling efficiency (<50% yield) due to steric clashes during phosphoramidite addition. Purification via HPLC becomes challenging, requiring extended gradient runs (e.g., 30 min at 0.6 mL/min). Modifying protecting groups (e.g., 4,4'-dimethoxytrityl) or using alternative phosphonates (e.g., 3a ) improves synthesis scalability .

Q. How do the lactam and lactim tautomeric forms of this compound influence its base pairing behavior in duplex DNA?

  • Methodological Answer : UV spectral shifts (315 nm in water vs. 337 nm in dioxane) indicate lactam dominance in aqueous environments. In duplex DNA, hydrophobic base-pairing pockets stabilize the lactim form, enabling non-canonical hydrogen bonding. However, NMR and X-ray studies suggest minimal tautomer-specific selectivity, contributing to its universal base-like behavior .

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